4-[(Benzylimino)methyl]phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H13NO |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-(benzyliminomethyl)phenol |
InChI |
InChI=1S/C14H13NO/c16-14-8-6-13(7-9-14)11-15-10-12-4-2-1-3-5-12/h1-9,11,16H,10H2 |
InChI Key |
HTASYGMAHMVZES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 4 Benzylimino Methyl Phenol
Conventional Synthetic Routes for Imine Formation
The primary conventional method for synthesizing 4-[(Benzylimino)methyl]phenol, a type of Schiff base, is through the condensation reaction of a primary amine and an aldehyde. This reaction is valued for its versatility and is foundational in the synthesis of numerous imine derivatives.
Condensation Reactions of Benzylamine (B48309) with 4-Hydroxybenzaldehyde (B117250)
The synthesis of this compound is achieved by the direct condensation of benzylamine with 4-hydroxybenzaldehyde. In this nucleophilic addition-elimination reaction, the nitrogen atom of the benzylamine attacks the electrophilic carbonyl carbon of the 4-hydroxybenzaldehyde. This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (imine or azomethine group) of the final product.
Typically, equimolar amounts of the two reactants are combined in a suitable solvent. The reaction can often proceed at room temperature, though heating or refluxing can increase the reaction rate and yield. For similar Schiff bases, such as 4-[4-hydroxybenzylidene) amino] phenol (B47542), the reactants are dissolved in ethanol (B145695), and the mixture is refluxed for several hours to ensure the reaction goes to completion. ekb.eg
Optimization of Reaction Conditions: Solvent Effects, Temperature, and Catalysis
The efficiency of imine formation can be significantly influenced by reaction conditions. Key parameters for optimization include the choice of solvent, reaction temperature, and the use of catalysts.
Solvent Effects: The selection of a solvent can impact reaction rates and yields. Alcohols like ethanol and methanol (B129727) are commonly used as they effectively dissolve the reactants. ekb.egnih.gov However, in some related reactions, it has been noted that protic solvents such as ethanol can sometimes hinder the reaction, while other solvents like toluene (B28343) or even solvent-free conditions may provide better results. beilstein-journals.org
Temperature: While many Schiff base condensations can occur at room temperature, applying heat is a common strategy to accelerate the process and improve yields. Refluxing the reaction mixture, typically for a duration of 2 to 4 hours, is a standard procedure for ensuring the completion of the reaction. nih.gov
Catalysis: The reaction is often catalyzed by the addition of a small amount of acid or base. A few drops of glacial acetic acid are frequently used to catalyze the condensation, facilitating the protonation of the hydroxyl intermediate and subsequent elimination of water. ekb.eg Natural acids and green catalysts have also proven effective. For instance, a study on the synthesis of N-Benzylideneaniline derivatives using a catalyst derived from Kinnow peel powder achieved a high yield in just three minutes at room temperature. nih.govresearchgate.net
The following table summarizes the conditions used in the synthesis of this compound and closely related analogs.
| Reactants | Catalyst | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Hydroxybenzaldehyde + 4-Aminophenol (B1666318) | Glacial Acetic Acid | Ethanol | Reflux | Several hours | Not specified | ekb.eg |
| 4-Hydroxybenzaldehyde + Aniline (B41778) | Kinnow Peel Powder | None (stirring) | Room Temp. | 3 min | ~85% | nih.govresearchgate.net |
| 5-Bromosalicylaldehyde + Aniline | None | Ethanol | Reflux | 4 h | 94% | nih.gov |
Advanced Synthetic Approaches and Green Chemistry Principles
In line with the principles of green chemistry, which advocate for reducing or eliminating hazardous substances, several advanced, eco-friendly methods have been developed for Schiff base synthesis. These approaches often lead to shorter reaction times, higher yields, and simpler work-up procedures.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of Schiff bases, microwave irradiation provides rapid and efficient heating, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods.
In a study on the synthesis of various Schiff bases, including a close analog made from 4-hydroxybenzaldehyde and aniline, a solvent-free reaction was conducted under microwave irradiation (600 W) using a natural acid catalyst from cashew shell extract. acs.orgnih.gov The reactions were completed in a very short time, typically between 80 and 120 seconds, with excellent yields. acs.orgnih.gov This method highlights the advantages of microwave assistance, offering a rapid, efficient, and environmentally benign pathway to these compounds. acs.orgnih.gov
Solvent-Free Synthesis
Performing reactions without a solvent minimizes the use of volatile organic compounds, reducing environmental impact and simplifying product purification. The synthesis of this compound and related compounds can be effectively carried out under solvent-free conditions.
One approach involves simply mixing the aldehyde and amine at room temperature, often with a catalyst. The synthesis of N-Benzylideneaniline derivatives from 4-hydroxybenzaldehyde was achieved by stirring the reactants with a small amount of Kinnow peel powder as a green catalyst, yielding the product within minutes without any solvent. nih.govresearchgate.net The microwave-assisted method described previously is also a solvent-free technique, combining the benefits of both approaches. acs.orgnih.gov
Mechanochemical Synthesis
Mechanochemical synthesis, which involves inducing reactions in solids by grinding or milling, is a cornerstone of green chemistry. This solvent-free technique can lead to the formation of products with high efficiency and minimal waste.
The synthesis of N-benzylideneaniline has been successfully demonstrated by grinding benzaldehyde (B42025) and aniline in a mortar with a pestle in the presence of a catalytic amount of FeSO₄. univ-ouargla.dz This purely mechanical agitation provided enough energy to initiate the condensation reaction, affording the product in a 57% yield after just two minutes of grinding. univ-ouargla.dz This method avoids the need for solvents and external heating, making it a highly sustainable and efficient synthetic route.
The following table presents research findings for advanced synthesis methods of Schiff bases closely related to this compound.
| Method | Reactants | Catalyst/Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted (Solvent-Free) | 4-Hydroxybenzaldehyde + Aniline | Cashew Shell Extract / 600 W | 80-120 s | 80-88% | acs.orgnih.gov |
| Solvent-Free (Stirring) | 4-Hydroxybenzaldehyde + Aniline | Kinnow Peel Powder | 3 min | ~85% | nih.govresearchgate.net |
| Mechanochemical (Grinding) | Benzaldehyde + Aniline | FeSO₄ (0.1%) | 2 min | 57% | univ-ouargla.dz |
Functionalization and Structural Modification of this compound
The structural framework of this compound, a Schiff base derived from p-hydroxybenzaldehyde and benzylamine, offers multiple sites for functionalization and structural modification. These modifications are primarily aimed at tuning the electronic, steric, and physicochemical properties of the molecule for various applications. The key locations for derivatization include the benzyl (B1604629) and phenol moieties, as well as the potential for polymerization.
Strategies for Substituent Introduction on Benzyl Moiety
Direct electrophilic aromatic substitution on the benzyl ring of pre-formed this compound is not a commonly employed strategy. The benzyl group is generally less reactive towards electrophilic attack compared to the electron-rich phenol ring. Consequently, the primary and most effective strategy for introducing substituents onto the benzyl moiety is through the condensation of p-hydroxybenzaldehyde with a pre-functionalized (substituted) benzylamine. This approach allows for a wide variety of derivatives to be synthesized with predictable substitution patterns.
The general synthetic route involves the reaction of p-hydroxybenzaldehyde with a selected substituted benzylamine in a suitable solvent, such as ethanol or methanol, often with heating to facilitate the condensation reaction.
Table 1: Examples of this compound Derivatives with Substituted Benzyl Moieties
| Substituent on Benzyl Moiety | Starting Substituted Benzylamine | Resulting Derivative Name | Reference |
| 4-Methoxy | 4-Methoxybenzylamine | 4-{[(4-methoxybenzyl)imino]methyl}phenol | mdpi.com |
| 4-Methyl | 4-Methylbenzylamine | 4-{[(4-methylbenzyl)imino]methyl}phenol | N/A |
| 4-Nitro | 4-Nitrobenzylamine | 4-{[(4-nitrobenzyl)imino]methyl}phenol | nih.gov |
| 2-Chloro | 2-Chlorobenzylamine | 4-{[(2-chlorobenzyl)imino]methyl}phenol | N/A |
This table is generated based on established synthetic routes for Schiff bases.
Strategies for Substituent Introduction on Phenol Moiety
Similar to the benzyl moiety, the most straightforward strategy for introducing substituents onto the phenol ring is to start with a substituted p-hydroxybenzaldehyde derivative and condense it with benzylamine. The hydroxyl group on the phenol ring is a strong ortho-, para-directing activator for electrophilic aromatic substitution. Since the para position is occupied by the iminomethyl group, electrophilic attack would be directed to the ortho positions (C2 and C6). However, the high reactivity can sometimes lead to multiple substitutions or side reactions, making the use of pre-substituted phenols a more controlled approach.
Direct functionalization of this compound is theoretically possible for reactions like halogenation or nitration under carefully controlled conditions to avoid polymerization or reaction at the imine bond. However, the literature more frequently reports the synthesis from substituted precursors.
Table 2: Examples of this compound Derivatives with Substituted Phenol Moieties
| Substituent on Phenol Moiety | Starting Substituted Aldehyde | Resulting Derivative Name | Reference |
| 2-Methoxy | Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) | 4-[(Benzylimino)methyl]-2-methoxyphenol | N/A |
| 3-Methoxy | Isovanillin (3-hydroxy-4-methoxybenzaldehyde) | 2-Methoxy-5-[(benzylimino)methyl]phenol | mdpi.com |
| 2-Hydroxy | 2,4-Dihydroxybenzaldehyde | 4-[(Benzylimino)methyl]benzene-1,3-diol | researchgate.net |
| 3-Bromo | 3-Bromo-4-hydroxybenzaldehyde | 2-Bromo-4-[(benzylimino)methyl]phenol | N/A |
This table is generated based on established synthetic routes for Schiff bases.
Formation of Polymeric Derivatives
Polymeric derivatives of this compound can be synthesized, offering materials with potentially interesting thermal, optical, and electronic properties. A significant method for achieving this is through oxidative polycondensation. This technique is particularly effective for phenolic compounds. researchgate.net
The mechanism of oxidative polycondensation for phenolic Schiff bases generally proceeds via a radical pathway. In an alkaline medium, an oxidizing agent (such as NaOCl, H₂O₂, or air) abstracts a hydrogen atom from the phenolic hydroxyl group, generating a phenoxy radical. researchgate.net This radical can then undergo coupling reactions. The polymerization typically involves both C-C and C-O couplings between the monomer units, leading to a complex polymer structure. The coupling primarily occurs at the ortho positions to the hydroxyl group on the phenol ring. researchgate.net
The reaction conditions, including the choice of oxidant, temperature, and pH, can influence the molecular weight and structure of the resulting polymer. These polymers, often referred to as poly(Schiff base)s or polyimines, have been investigated for their thermal stability, fluorescence, and electrical conductivity. researchgate.net For instance, the oxidative polycondensation of Schiff bases derived from substituted phenols and aminophenols has been shown to yield polymers with initial degradation temperatures ranging from 170°C to 271°C. researchgate.net
Table 3: Overview of Oxidative Polycondensation of Phenolic Schiff Bases
| Monomer | Oxidant | Reaction Conditions | Resulting Polymer | Key Findings | Reference |
| Schiff bases from dihydroxybenzaldehydes and aminophenols | NaOCl | Aqueous alkaline solution | Polyimines | Thermally stable polymers with degradation temperatures between 170-271°C. Some polymers exhibited fluorescence and electrical conductivity. | researchgate.net |
| 4-[(2-methoxyphenylimino)methyl]phenol | NaOCl / Air | Aqueous alkaline medium, 50-90°C | Oligo-4-[(2-methoxyphenylimino)methyl]phenol | Formation of oligomers confirmed by spectroscopic methods. | researchgate.net |
| General Phenolic Schiff Bases | NaOCl, H₂O₂, Air (O₂) | Aqueous alkaline medium | Poly(Schiff base)s | An economical and environmentally benign process for synthesizing soluble and thermally stable polymers. | researchgate.nettandfonline.com |
Coordination Chemistry of 4 Benzylimino Methyl Phenol with Metal Ions
Ligand Properties and Coordination Modes of 4-[(Benzylimino)methyl]phenol
The coordination behavior of this compound is dictated by the presence of specific donor atoms and its structural flexibility, which includes the potential for tautomeric forms.
This compound typically acts as a bidentate chelating ligand. nih.goviucr.org Coordination with a metal ion occurs through two main sites:
The nitrogen atom of the imine group (-CH=N-).
The oxygen atom of the phenolic hydroxyl group (-OH).
Upon complexation, the phenolic proton is lost, and the ligand coordinates to the metal center as a monoanionic species. This bidentate N,O-coordination results in the formation of a stable six-membered chelate ring with the metal ion. nih.goviucr.orgresearchgate.net Spectroscopic data, such as changes in the infrared (IR) stretching frequencies of the C=N and C-O bonds upon complexation, confirm the involvement of these donor atoms in bonding to the metal.
Schiff bases derived from salicylaldehydes (or its isomers like 4-hydroxybenzaldehyde) can exist in two tautomeric forms: the phenol-imine form and the keto-amine form. This equilibrium is influenced by factors such as the solvent and temperature. In the solid state and in nonpolar solvents, the phenol-imine form is generally more stable.
The coordination with a metal ion significantly influences this tautomeric equilibrium. The chelation process strongly favors the deprotonated phenol-imine form, which acts as a more effective chelating agent. The deprotonation of the phenolic oxygen to form a phenolate (B1203915) group creates a strong coordination site and stabilizes the resulting metal complex. researchgate.net This stabilization is a key driving force for the formation of well-defined metal-ligand adducts.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound is generally straightforward, leading to a range of complexes with various transition metals. These complexes are typically characterized by spectroscopic methods and single-crystal X-ray diffraction to determine their structure and properties.
Complexes of this compound and its derivatives have been successfully synthesized with several first-row transition metals, most notably cobalt (Co) and nickel (Ni). nih.goviucr.orgasianpubs.org Studies have also explored complexes with copper (Cu), while the coordination chemistry with zinc (Zn), iron (Fe), and manganese (Mn) is also an area of investigation, often using analogous Schiff base ligands. researchgate.netresearchgate.netmdpi.com
Two primary methods are employed for the synthesis of these metal complexes:
Direct Reaction: This is the most common approach, where the pre-synthesized this compound ligand is reacted directly with a metal salt (e.g., NiCl₂·6H₂O, CoCl₂·6H₂O) in a suitable solvent. nih.goviucr.orgasianpubs.orgscienceopen.com Typically, the ligand is dissolved in an alcohol, such as ethanol (B145695) or methanol (B129727), and a solution of the metal salt in the same solvent is added. nih.goviucr.org The reaction mixture is often stirred for a period at room temperature or under reflux to ensure complete complex formation. nih.gov Crystalline products can then be obtained by slow evaporation of the solvent. iucr.orgscienceopen.com
Template Synthesis: In this method, the metal ion acts as a template to direct the condensation reaction between the aldehyde (4-hydroxybenzaldehyde) and the amine (benzylamine). The components are mixed in the presence of the metal salt, and the Schiff base ligand forms around the metal ion. This method can be particularly effective in cases where the free ligand is unstable or difficult to isolate, though the direct reaction is more commonly reported for this compound.
The stoichiometry and geometry of the resulting metal complexes are dependent on the metal ion, its preferred coordination number, and the reaction conditions. For divalent transition metals like Ni(II) and Co(II), the most commonly observed stoichiometry is 1:2 (Metal:Ligand), with the general formula [M(L)₂]. nih.goviucr.orgasianpubs.orgscienceopen.com
In these [M(L)₂] complexes, two bidentate ligands coordinate to the metal center. X-ray crystallographic studies on derivatives of this ligand have revealed specific geometries:
Nickel(II) Complexes: Nickel(II) complexes with ligands such as 2-[(E)-(benzylimino)methyl]-4-methylphenol and 2-[(E)-(benzylimino)methyl]-6-bromo-4-chlorophenol adopt a slightly distorted square-planar geometry. nih.govasianpubs.orgscienceopen.com The central Ni(II) ion is coordinated by two nitrogen atoms and two oxygen atoms from the two Schiff base ligands in a trans configuration. nih.govasianpubs.orgscienceopen.com The Ni-O bond distances are generally shorter than the Ni-N bond distances. nih.govscienceopen.com
Cobalt(II) Complexes: Similar to nickel, cobalt(II) complexes with related ligands, such as [Co(C₁₅H₁₄NO)₂], also exhibit a slightly distorted square-planar geometry with the Co(II) ion at an inversion center, coordinated by two oxygen and two nitrogen atoms from two ligands. iucr.org
The table below summarizes the structural characteristics of representative metal complexes formed with derivatives of this compound.
| Metal Ion | Ligand (L) | Stoichiometry (M:L) | Complex Formula | Geometry | Key Bond Distances (Å) | Reference |
| Ni(II) | 2-[(E)-(benzylimino)methyl]-4-methylphenol | 1:2 | [Ni(C₁₅H₁₄NO)₂] | Distorted Square-Planar | Ni-O: 1.8294(12), Ni-N: 1.9242(14) | nih.govscienceopen.com |
| Co(II) | 2-[(E)-(benzylimino)methyl]-4-methylphenol | 1:2 | [Co(C₁₅H₁₄NO)₂] | Distorted Square-Planar | Co-O: 1.841(1), Co-N: 1.916(1) | iucr.org |
| Ni(II) | 2-[(E)-(benzylimino)methyl]-6-bromo-4-chlorophenol | 1:2 | [Ni(C₁₄H₁₀BrClNO)₂] | Fairly Square-Planar | Ni-O: 1.848(4), Ni-N: 1.928(5) | asianpubs.org |
Complexes with Lanthanide and Actinide Metals
Complexes with Main Group Metals
Similarly, the complexation of this compound with main group metals is an area that remains largely unexplored. Schiff base complexes of main group elements have shown interesting structural diversity and catalytic activities. Given the ligand's electronic and steric flexibility, it could form stable complexes with metals such as aluminum, gallium, indium, tin, and lead. The nature of the bonding in such complexes would be of fundamental interest, but dedicated studies on these systems have not been reported in the available literature.
Structural Elucidation of Metal Complexes
The characterization of metal complexes of this compound and its derivatives has been accomplished through various spectroscopic and crystallographic techniques. These methods provide crucial insights into the coordination mode of the ligand and the geometry of the resulting metal complexes.
Single Crystal X-ray Diffraction Studies
While single-crystal X-ray diffraction data for complexes of this compound itself are scarce, studies on closely related structures provide valuable insights. For instance, the crystal structures of nickel(II) complexes with Schiff bases derived from substituted salicylaldehydes and benzylamine (B48309) have been determined. In a representative example, bis{2-[(E)-(benzylimino)methyl]-4-methylphenolato}nickel(II), the nickel(II) ion is coordinated by two bidentate Schiff base ligands. scienceopen.com Each ligand coordinates to the metal center through the phenolate oxygen and the imine nitrogen atom. The resulting coordination geometry around the nickel(II) ion is a slightly distorted square planar arrangement. scienceopen.com The Ni-O and Ni-N bond lengths are within the expected ranges for such complexes. scienceopen.com
Another related complex, bis[2-((E)-(benzylimino)methyl)-6-bromo-4-chlorophenol]nickel(II), also exhibits a square planar geometry with the nickel(II) ion coordinated to the nitrogen and oxygen atoms of the two Schiff base ligands. asianpubs.org The crystal system for this complex is monoclinic, with the space group P2(1)/c. asianpubs.org
These studies on analogous compounds suggest that this compound would likely act as a bidentate N,O-donor ligand, forming square planar complexes with Ni(II) and potentially similar geometries with other d-block metals that favor such coordination.
Table 1: Selected Crystallographic Data for a Related Nickel(II) Complex
| Parameter | Value |
| Empirical Formula | C₂₈H₂₀Br₂Cl₂N₂O₂Ni |
| Formula Weight | 705.89 |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 10.6405(8) |
| b (Å) | 6.0190(4) |
| c (Å) | 20.5986(18) |
| β (°) | 102.3620(10) |
| Volume (ų) | 1288.65(17) |
| Z | 2 |
| Data from the single-crystal X-ray diffraction study of bis[2-((E)-(benzylimino)methyl)-6-bromo-4-chlorophenol]nickel(II). asianpubs.org |
Vibrational Spectroscopy (FT-IR, Raman) for Coordination Confirmation
Vibrational spectroscopy is a powerful tool to confirm the coordination of this compound to a metal ion. The synthesis of the ligand itself, referred to as (E)-4-((benzylimino)methyl) phenol (B47542) (BMPOL), has been reported, and its Fourier-transform infrared (FTIR) spectrum shows characteristic bands. researchgate.net Upon complexation, shifts in the vibrational frequencies of key functional groups are expected.
The most significant changes are anticipated for the ν(C=N) (imine) and ν(C-O) (phenolic) stretching modes. The free ligand exhibits a strong ν(C=N) band in its FTIR spectrum. researchgate.net Upon coordination to a metal center, this band is expected to shift to a lower frequency, indicating the donation of electron density from the imine nitrogen to the metal ion.
Similarly, the phenolic ν(C-O) stretching frequency is sensitive to coordination. In the free ligand, this band appears at a certain wavenumber. Following deprotonation and coordination of the phenolic oxygen, this band is expected to shift to a higher frequency. These characteristic shifts provide strong evidence for the bidentate N,O-coordination of the Schiff base ligand. For example, in related copper(I) and silver(I) complexes of similar phenoxy-ketimine ligands, the coordination has been confirmed by observing these shifts in the FT-IR spectra. mdpi.com
Electronic Absorption Spectroscopy for d-d Transitions and Charge Transfer
Electronic absorption spectroscopy (UV-Vis) provides information about the electronic transitions within the metal complexes of this compound. The spectra of these complexes typically display two types of transitions: d-d transitions and charge-transfer bands.
The d-d transitions are generally weak and occur in the visible region of the spectrum. They arise from the excitation of electrons between the d-orbitals of the metal ion, which are split in energy by the ligand field. The position and intensity of these bands are dependent on the geometry of the complex and the nature of the metal-ligand bonding.
More intense bands, known as charge-transfer bands, are also observed, usually in the ultraviolet or high-energy visible region. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. For complexes of this compound with metal ions in common oxidation states, LMCT bands are more likely, arising from the transfer of electrons from the filled orbitals of the Schiff base ligand to the vacant or partially filled d-orbitals of the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Diamagnetic Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for the structural characterization of diamagnetic complexes of this compound. The ¹H and ¹³C NMR spectra of the free ligand, (E)-4-((benzylimino)methyl) phenol (BMPOL), have been reported and serve as a baseline for comparison. researchgate.net
Upon complexation with a diamagnetic metal ion, such as Zn(II) or Cd(II), significant changes in the chemical shifts of the ligand's protons and carbons are observed. The proton of the phenolic hydroxyl group disappears from the ¹H NMR spectrum upon deprotonation and coordination to the metal ion. The imine proton (CH=N) and the protons of the benzyl (B1604629) and phenol rings also experience shifts in their resonance frequencies due to the change in the electronic environment upon complexation.
For instance, in related diamagnetic complexes of similar Schiff base ligands, the coordination is confirmed by the downfield or upfield shifts of the aromatic and imine protons. mdpi.com These shifts provide detailed information about the coordination mode and the structure of the complex in solution.
Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique indispensable for studying chemical species that possess unpaired electrons, such as transition metal complexes and organic radicals. wikipedia.orglibretexts.org The principles of EPR are analogous to Nuclear Magnetic Resonance (NMR), but EPR focuses on the spins of electrons rather than atomic nuclei. wikipedia.org This method provides detailed information about the electronic structure, oxidation state, and coordination environment of paramagnetic metal centers. libretexts.orgukzn.ac.za
In the context of Schiff base complexes structurally similar to this compound, EPR spectroscopy has been instrumental. For instance, paramagnetic ruthenium(III) complexes derived from ligands like 2-(benzylimino-methyl)-4-R-phenol have been characterized using X-band EPR spectroscopy. ukzn.ac.za The resulting spectra help confirm the paramagnetic nature of the metal center and provide insights into the geometry and electronic configuration of the complex. ukzn.ac.za
A typical EPR spectrum is presented as the first derivative of the microwave absorption. libretexts.org Key parameters derived from the spectrum include the g-factor, hyperfine coupling constants, and resonance linewidth. wikipedia.orglibretexts.org For a copper(II) complex with a d⁹ configuration and square planar geometry, for example, the spectrum can be analyzed to determine the g-values (g|| and g⊥) and hyperfine splitting constants (A|| and A⊥), which are indicative of the ligand field strength and the nature of the metal-ligand bonding. ethz.ch While specific EPR data for this compound complexes are not abundantly documented in the reviewed literature, the study of analogous systems like paramagnetic trans-[RuIIICl(L)(PPh3)2] complexes, where L is a Schiff base, underscores the power of EPR in confirming the +3 oxidation state of ruthenium. ukzn.ac.za
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the structure of metal complexes. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) are particularly useful for coordination compounds. ukzn.ac.zaopenrepository.comijtonline.com
The molecular identity of Schiff bases, including (E)-4-((benzylimino)methyl)phenol (BMPOL), has been successfully confirmed using mass spectrometry. researchgate.net These techniques typically reveal a molecular ion peak, which corresponds to the molecular weight of the compound, often as a protonated species [M+H]⁺. ijtonline.comresearchgate.net
In the study of metal complexes, mass spectrometry verifies the formation of the desired structure and confirms its molecular formula. For example, ESI-MS has been used to characterize copper(I) and silver(I) complexes supported by related phenoxy-ketimine Schiff base ligands. grafiati.commdpi.com Similarly, the analysis of ruthenium(II) and -(III) compounds with biologically relevant chelators was performed using an ESI-TOF instrument to analyze the mass spectra of the complexes in both positive and negative modes. ukzn.ac.za For larger structures, such as a dinuclear Ni(II) complex with the related ligand 2-[(benzylimino)methyl]-6-methoxyphenol, MALDI-TOF-MS measurements have been employed to confirm the molecular mass. openrepository.com
The table below summarizes findings from mass spectrometric analysis of related Schiff bases and their complexes.
| Compound/Complex | Ligand | Mass Spec Technique | Key Finding | Reference |
| (E)-4-((benzylimino)methyl)phenol | (E)-4-((benzylimino)methyl)phenol | Mass Spectrometry | Confirmed molecular identity | researchgate.net |
| Ruthenium(II/III) Complexes | 2-(benzylimino-methyl)-4-R-phenol | ESI-TOF | Analysis of complex mass | ukzn.ac.za |
| Ni(II) and Co(III) Complexes | 2-[(benzylimino)methyl]-6-methoxyphenol | MALDI-TOF-MS | Molecular mass determination | openrepository.com |
| Cu(I) and Ag(I) Complexes | 2-((benzylimino)(phenyl)methyl)phenol | ESI-MS | Characterization of complexes | grafiati.commdpi.com |
Magnetic Properties of Metal Complexes
The magnetic properties of metal complexes derived from Schiff base ligands like this compound are of significant interest, offering insights into the electronic communication between metal centers.
Spin Crossover Phenomena
Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can change between a low-spin (LS) and a high-spin (HS) state in response to external stimuli such as temperature, pressure, or light irradiation. researchgate.netnih.gov This transition is accompanied by changes in magnetic properties, color, and molecular structure. researchgate.net Iron(II) and Iron(III) complexes are well-known for exhibiting SCO behavior. researchgate.netnih.gov
While there are no specific reports of spin crossover in complexes of this compound in the searched literature, the phenomenon is well-documented for iron(III) complexes with similar Schiff base ligands containing the quinolinylimino-phenolato moiety. For instance, complexes like [Fe(qsal-I)₂]NO₃·2ROH (where qsal-I is 4-iodo-2-[(8-quinolylimino)methyl]phenolate) exhibit abrupt or gradual SCO depending on the solvent molecule present in the crystal lattice. researchgate.net Another example, [Fe(qnal)₂]Y, where qnal is 1‐[(8‐quinolinylimino)methyl]‐2‐naphthalenolate, shows complete spin crossover with transition temperatures (T₁/₂) of 285 K and 340 K depending on the counter-anion. researchgate.net
The occurrence of SCO is highly sensitive to the ligand field strength and the supramolecular packing in the solid state, including π-π stacking and hydrogen bonding interactions. researchgate.netnih.gov The design of new SCO materials often focuses on modifying the ligand structure and controlling the intermolecular interactions to tune the transition temperature and cooperativity of the spin transition. nih.gov
Exchange Coupling Interactions
Schiff base ligands are adept at forming bridged polynuclear complexes. For example, the related ligand 2-[(benzylimino)methyl]-6-methoxyphenol has been used to synthesize a dimetallic ferromagnetic nickel(II) complex, Ni(II)₂(L)₃(H₂O). openrepository.com In azido-bridged copper(II) complexes, the nature of the coupling (ferromagnetic vs. antiferromagnetic) is highly dependent on the geometry of the [Cu₂(μ-N₃)] core, particularly the Cu-N-Cu bridging angle. at.ua Similarly, μ-phenoxo-bridged bicopper(II) complexes often exhibit moderately strong antiferromagnetic coupling. acs.org
A study of a tetranuclear copper(II) complex, [Cu₂L)₂(CO₃)]·8H₂O, revealed net intramolecular ferromagnetic coupling between the metal atoms. acs.org The magnetic behavior of these systems is typically studied by measuring the magnetic susceptibility as a function of temperature and fitting the data to a model based on the spin Hamiltonian, which includes the exchange coupling constant, J. A positive J value indicates ferromagnetic coupling, while a negative value signifies antiferromagnetic coupling.
The table below lists the magnetic properties of some relevant polynuclear complexes.
| Complex | Magnetic Property | J value (cm⁻¹) | Reference |
| Ni(II)₂(L³)₃(H₂O) | Ferromagnetic | Not specified | openrepository.com |
| Cu₂(μ-N₃)₂(tacn)₂₂·CH₃OH | Weak Ferromagnetic | +2.5 | at.ua |
| [Cu₂(L¹)(OMe)]·MeOH | Antiferromagnetic | -120 to -300 (range for series) | acs.org |
| Tetranuclear Copper(II) Carbonate Complex | Ferromagnetic | Not specified | acs.org |
Catalytic Applications of 4 Benzylimino Methyl Phenol and Its Metal Complexes
Heterogeneous Catalysis
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation, recovery, and reusability, contributing to more sustainable and cost-effective industrial processes. jocpr.com The immobilization of 4-[(Benzylimino)methyl]phenol metal complexes onto solid supports is a key strategy to heterogenize these catalysts, combining the high activity and selectivity of the homogeneous complexes with the practical benefits of a solid-phase system. jocpr.comrsc.org
Immobilization Techniques for this compound Complexes on Solid Supports
Various techniques have been developed to immobilize Schiff base complexes, including those structurally similar to this compound, onto a range of solid supports. The choice of support and immobilization method is crucial as it can influence the catalyst's stability, activity, and selectivity.
Commonly used solid supports include inorganic oxides like silica (B1680970) (SiO2) and mesoporous materials such as MCM-41 and SBA-15, as well as magnetic nanoparticles (e.g., Fe3O4) and polymers. rsc.orgnih.govmdpi.comscitepress.org Silica and related materials are favored for their high surface area, thermal and chemical stability, and the presence of surface silanol (B1196071) groups that can be functionalized for covalent attachment of the catalyst. nih.govresearchgate.net
The primary immobilization methods include:
Covalent Anchoring: This is a widely used and robust method that involves the formation of a covalent bond between the Schiff base ligand (or its complex) and the functionalized support. nih.govmdpi.com For silica-based supports, the surface is often first treated with an organosilane, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), to introduce amino groups. scitepress.orgekb.eg The Schiff base can then be synthesized directly on the functionalized surface or pre-synthesized and then attached. This method creates a more stable catalyst with reduced leaching of the metal complex during the reaction. nih.gov
Grafting: This technique involves attaching the metal complex to the support surface. For instance, a manganese-Schiff base complex has been supported on silica-coated iron magnetic nanoparticles through axial coordination, creating a heterogenized nanocatalyst. rsc.org
Encapsulation: While not as common for this specific type of complex, encapsulation within the pores of materials like zeolites is another approach to heterogenize catalysts.
The resulting immobilized catalysts are typically characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), transmission electron microscopy (TEM), thermogravimetric analysis (TGA), and X-ray diffraction (XRD) to confirm the successful immobilization and to study the morphology and thermal stability of the material. rsc.orgscitepress.org
Application in Oxidation Reactions (e.g., Alcohol Oxidation, Alkene Epoxidation)
Metal complexes of Schiff bases are well-known for their ability to catalyze a variety of oxidation reactions. Immobilized versions of these catalysts are particularly attractive for these applications.
Alcohol Oxidation: The selective oxidation of alcohols to aldehydes or ketones is a fundamental transformation in organic synthesis. researchgate.net Manganese and copper complexes of Schiff bases have shown significant catalytic activity in this area. For example, a manganese-Schiff base complex grafted onto modified magnetic nanoparticles has been used as an efficient and highly selective heterogeneous catalyst for the oxidation of benzyl (B1604629) alcohol. scitepress.org The catalyst's magnetic nature allows for easy separation from the reaction mixture using an external magnet, and it can be reused multiple times without a significant loss of activity. scitepress.org
Alkene Epoxidation: The epoxidation of alkenes to form epoxides is a crucial process for the synthesis of fine chemicals and intermediates. iau.ir Manganese(III) Schiff base complexes, both in homogeneous and heterogeneous forms, have been extensively studied as catalysts for olefin epoxidation using various oxygen donors like hydrogen peroxide (H2O2). rsc.orgresearchgate.net For instance, Mn(III) Schiff base complexes immobilized on an MCM-41 matrix have been employed as heterogeneous catalysts for the oxidation of various alkenes. nih.gov Similarly, a manganese(III) Schiff base complex supported on silica-coated magnetic nanoparticles has been shown to effectively catalyze the electrochemical oxidation of alkenes such as cyclooctene (B146475) and styrene. rsc.org The reusability of such catalysts has been demonstrated, with the catalyst maintaining good activity over several cycles. rsc.org
The table below summarizes the catalytic activity of a representative immobilized manganese Schiff base complex in the oxidation of various alkenes.
| Alkene | Product | Conversion (%) | Selectivity (%) |
| Cyclooctene | Cyclooctene oxide | 95 | >99 |
| Styrene | Styrene oxide | 85 | 80 |
| α-Methylstyrene | α-Methylstyrene oxide | 78 | 85 |
Data is representative for a heterogeneous Manganese-Schiff base catalyst and may not be specific to this compound complexes. Reaction conditions typically involve the catalyst, an oxidant (e.g., H2O2), and a suitable solvent.
Application in Reduction Reactions
Schiff base metal complexes are also effective catalysts for various reduction reactions. jocpr.com Their utility extends to the hydrogenation of nitro compounds, ketones, and alkenes. jocpr.com Nickel and cobalt-based Schiff base catalysts are frequently employed for these transformations due to their ability to activate molecular hydrogen. jocpr.com
A notable application of immobilized Schiff base complexes is in the reduction of nitroaromatics to their corresponding amines, which are important intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. For example, a copper(II) Schiff base complex immobilized on functionalized graphene oxide has been successfully used for the catalytic reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP) at room temperature, using hydrazine (B178648) hydrate (B1144303) as the reducing agent. ekb.eg The catalyst demonstrated good activity and could be recycled multiple times without a significant loss in performance. ekb.eg
Application in Polymerization Reactions
Transition metal complexes of Schiff bases have emerged as versatile catalysts for olefin polymerization. researchgate.net The electronic and steric environment around the metal center, which can be fine-tuned by modifying the Schiff base ligand, plays a crucial role in determining the catalytic activity and the properties of the resulting polymer.
Complexes of various metals, including iron(II), cobalt(II), nickel(II), palladium(II), zirconium, and titanium, with phenoxy-imine ligands (structurally related to this compound) have been utilized as catalysts for the polymerization of ethylene (B1197577) and propylene. researchgate.net For instance, titanium complexes with phenoxy-imine chelate ligands have been shown to catalyze the living polymerization of ethylene. nih.gov These catalysts are often activated by a co-catalyst, such as methylaluminoxane (B55162) (MAO). nih.gov
The immobilization of these catalysts on supports like sMAO (solid methylaluminoxane) has been explored to create heterogeneous polymerization catalysts. nih.gov This approach combines the benefits of single-site catalysts with the advantages of heterogeneous systems.
Furthermore, enzymatic oxidative polymerization of related phenolic compounds, such as 4-(benzylamino)phenol, has been achieved using horseradish peroxidase (HRP) as a catalyst, leading to the formation of oligophenols. researchgate.net
Homogeneous Catalysis
In homogeneous catalysis, the catalyst and reactants are in the same phase, which often leads to higher activity and selectivity due to the well-defined nature of the active species. Metal complexes of this compound and its derivatives are effective homogeneous catalysts for a variety of organic transformations, particularly for the formation of carbon-carbon bonds.
Application in C-C Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the construction of C-C bonds. nih.gov Schiff base ligands, including those derived from salicylaldehyde (B1680747) and benzylamine (B48309), have been successfully employed to create highly active palladium(II) catalysts for these reactions. semanticscholar.orgresearchgate.net
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organoboron compound with an aryl or vinyl halide or triflate and is widely used for the synthesis of biaryls. researchgate.net Palladium(II) complexes of Schiff bases derived from o-vanillin (a methoxy-substituted salicylaldehyde) and benzylamine have demonstrated good catalytic activity for the Suzuki-Miyaura coupling of iodobenzene (B50100) with phenylboronic acid. semanticscholar.orgresearchgate.net These reactions typically proceed with high conversion rates under relatively mild conditions. semanticscholar.org
Heck Coupling: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene. Palladium(II) complexes of Schiff bases have been shown to be effective catalysts for this reaction, achieving high conversion of starting materials to the substituted alkene product. researchgate.net
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. rsc.orgwikipedia.org It is a fundamental method for synthesizing substituted alkynes. While specific examples using this compound are not abundant in the literature, palladium complexes with related N,O-donor ligands are known to catalyze Sonogashira reactions effectively. beilstein-journals.org The reaction is typically carried out in the presence of a palladium catalyst, often with a copper co-catalyst, and a base. wikipedia.org
The table below presents representative results for the Suzuki-Miyaura coupling reaction catalyzed by a palladium(II)-Schiff base complex.
| Aryl Halide | Boronic Acid | Product | Yield (%) |
| Iodobenzene | Phenylboronic acid | Biphenyl | up to 100 |
| 4-Iodotoluene | Phenylboronic acid | 4-Methylbiphenyl | ~95 |
| 1-Iodo-4-methoxybenzene | Phenylboronic acid | 4-Methoxybiphenyl | ~98 |
Data is representative for a homogeneous Palladium(II)-Schiff base catalyst and may not be specific to this compound complexes. semanticscholar.orgresearchgate.net Reaction conditions typically involve a Pd(II) complex, a base (e.g., triethylamine), and a solvent (e.g., DMA) at elevated temperatures.
Application in Asymmetric Catalysis
There is no specific information available in the surveyed literature regarding the application of metal complexes derived from this compound as catalysts in asymmetric synthesis. The design of chiral ligands is crucial for inducing enantioselectivity in metal-catalyzed reactions. While the general structure of this compound could be modified to incorporate chiral centers, no studies detailing such derivatives or their use in asymmetric catalysis have been found.
Application in Cycloaddition Reactions
Similarly, a review of the literature did not provide any instances of this compound-metal complexes being employed as catalysts for cycloaddition reactions. Cycloadditions, such as Diels-Alder or [3+2] cycloadditions, are powerful methods for the synthesis of cyclic compounds, and metal catalysis can play a significant role in controlling their rate and selectivity. However, the catalytic activity of complexes of the title compound in this area remains unexplored in the available scientific reports.
Application in Multicomponent Reactions
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are highly efficient for building molecular complexity. The use of catalysts, including Schiff base metal complexes, can be advantageous in MCRs. Despite this, no specific research detailing the application of this compound or its metal complexes as catalysts in MCRs like the Ugi or Passerini reactions has been identified in the literature.
Biological Activity Investigations Mechanism Focused, in Vitro Studies
Antimicrobial Activity Evaluation
Schiff bases, characterized by their azomethine group (-HC=N-), are a class of compounds known for a wide range of biological activities, including antimicrobial effects. gsconlinepress.com The activity of these compounds is often linked to the electrophilic carbon and nucleophilic nitrogen in the imine bond, which provides opportunities for binding with various cellular targets. gsconlinepress.com The phenolic nature of 4-[(Benzylimino)methyl]phenol also contributes to its potential antimicrobial action, as phenolic compounds can interact with multiple sites within a bacterial cell. mdpi.com
While specific studies detailing the bactericidal mechanism of this compound are not extensively documented, the mechanisms can be inferred from the broader class of phenolic Schiff bases. The proposed mechanisms are generally multifactorial.
One primary mechanism involves the disruption of the bacterial cell structure. Phenolic compounds can alter the function of the cytoplasmic membrane, leading to a loss of cellular integrity. mdpi.com For Gram-negative bacteria, phenolic acids can cross the cell membrane in their undissociated form, acidifying the cytoplasm and causing protein denaturation. mdpi.com
Another significant mechanism is the inhibition of essential bacterial enzymes. The imine group is believed to play a crucial role by binding to the active sites of enzymes, thereby inactivating them and disrupting metabolic pathways. gsconlinepress.commdpi.com Furthermore, these compounds can chelate metal ions that are crucial for the activity of bacterial enzymes. mdpi.com Some studies on related Schiff base derivatives suggest that they may also interfere with nucleic acid synthesis. mdpi.com
It is noted, however, that some free Schiff base ligands, structurally similar to this compound, have shown negligible toxicity against bacterial species like E. coli and S. aureus on their own, with their metal complexes exhibiting significantly higher antibacterial activity. nih.gov
Table 1: Proposed Antibacterial Mechanisms of Phenolic Schiff Bases
| Proposed Mechanism | Description | Relevant Moieties |
|---|---|---|
| Cell Membrane Disruption | Alters the integrity and function of the bacterial cytoplasmic membrane, leading to leakage of intracellular components. | Phenolic group |
| Enzyme Inhibition | The imine nitrogen coordinates with the active centers of enzymes, inhibiting vital metabolic processes. | Azomethine group (-C=N-) |
| Protein Denaturation | Intracellular acidification and direct interaction with proteins cause them to lose their functional structure. | Phenolic group |
| Metal Ion Chelation | Binds to essential metal ions (e.g., iron, copper, zinc), rendering them unavailable for bacterial enzymes. | Azomethine group, Phenolic group |
| Inhibition of Nucleic Acid Synthesis | Interferes with the replication of DNA or transcription into RNA, halting cell division and growth. | Azomethine group |
The antifungal mechanisms of this compound are also not specifically detailed, but insights can be drawn from studies on other heterocyclic compounds used as antifungal agents. A primary target for many antifungal drugs is the fungal cell membrane, specifically the biosynthesis of ergosterol (B1671047), a vital component not found in mammalian cells. tandfonline.com
Azole antifungals, for instance, function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene). tandfonline.com This enzyme is critical in the conversion of lanosterol to ergosterol. Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which increases membrane permeability and ultimately halts fungal growth. tandfonline.com It is plausible that Schiff bases like this compound could operate through a similar mechanism of enzyme inhibition specific to fungal metabolic pathways. Studies on related azole derivatives containing indole (B1671886) moieties have confirmed this mechanism of action through sterol analysis. tandfonline.comresearchgate.net
Antioxidant Activity Assessment
The antioxidant properties of phenolic compounds are well-established, and this compound, as a vanillin (B372448) derivative, is no exception. worktribe.com Its antioxidant capacity is typically evaluated using several in vitro assays that measure its ability to neutralize free radicals or reduce oxidized species. worktribe.com
The most common assays to evaluate radical scavenging are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. rsc.orgmdpi.com In the DPPH assay, the stable DPPH radical has a deep violet color. When it is reduced by an antioxidant, the color fades, which can be measured spectrophotometrically. mdpi.com
The scavenging mechanism for Schiff bases in these assays is generally understood to occur via two main pathways:
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl (-OH) group donates a hydrogen atom to the free radical, neutralizing it. The resulting antioxidant radical is stabilized by resonance. nih.gov
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical. In the presence of a protic solvent, this is often followed by a proton transfer. nih.gov
Table 2: DPPH Radical Scavenging Activity of Structurally Related Schiff Bases
| Compound | IC₅₀ (μM) | Standard | IC₅₀ (μM) |
|---|---|---|---|
| 2-((p-tolylimino)methyl)phenol | 32.0 | BHA | 44.2 |
| 4-((dimethylamino)cinnamylideneamino)phenol | 45.5 | BHA | 44.2 |
| 4,6-di-tertbutyl-3-((4-mercaptophenylimino)methyl)catechol | 10.0 ± 0.5 | Trolox | 12.0 ± 0.5 |
Data sourced from studies on structurally similar Schiff bases to illustrate potential activity. rsc.org
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.com The reaction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine complex, which is measured by its absorbance at 593 nm. mdpi.com This assay is based purely on the electron transfer capacity of the compound. mdpi.com Phenolic compounds, including derivatives of vanillin, have demonstrated significant activity in FRAP assays, indicating their potent ability to act as reducing agents. worktribe.com The presence of hydroxyl groups in ortho or para positions to each other is a key factor for high FRAP activity in phenolic acids. nih.gov
Enzyme Inhibition Studies
Beyond their general antimicrobial effects, Schiff bases are investigated for their ability to inhibit specific enzymes. This is a key mechanism underlying many of their biological activities.
For compounds related to this compound, research has been conducted on their potential as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. acs.orgacs.org These studies use molecular docking and in vitro enzymatic assays to determine the binding affinity and inhibitory concentration (IC₅₀) of the compounds against the target enzyme. acs.org
In the context of antimicrobial action, enzyme inhibition is a primary mechanism. As mentioned, the antifungal activity of many compounds stems from the inhibition of lanosterol 14α-demethylase. tandfonline.com Similarly, antibacterial action can result from the inhibition of crucial bacterial enzymes involved in cell wall synthesis, DNA replication (like DNA gyrase), or metabolic pathways. mdpi.comgrafiati.com The phenolic and imine groups of this compound make it a candidate for such interactions, though specific studies targeting this exact molecule are limited.
Mechanisms of Action against Specific Enzymes (e.g., Urease, Carbonic Anhydrase)
Schiff bases, as a class of compounds, are frequently investigated for their enzyme inhibitory potential due to the presence of an electrophilic carbon and a nucleophilic nitrogen in the imine (C=N) bond, which can interact with biological targets. gsconlinepress.com Phenolic compounds are also known inhibitors of various enzymes, including carbonic anhydrases. nih.govacs.org
Urease Inhibition
Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, leading to a pH increase. wikipedia.org Its inhibition is a key strategy against issues caused by urease-producing bacteria, such as Helicobacter pylori. nih.govspringermedizin.de Many Schiff base derivatives have demonstrated potent urease inhibitory activity, with some showing IC₅₀ values in the low micromolar range, comparable to standards like thiourea. nih.gov
However, a thorough review of scientific databases reveals no specific in vitro studies investigating the inhibitory mechanism of this compound against the urease enzyme. While related Schiff bases have been evaluated, quantitative data such as IC₅₀ or Kᵢ values for this particular compound are not available in the reviewed literature.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs, EC 4.2.1.1) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Phenols are a known class of CA inhibitors, typically acting by anchoring to the zinc-bound water molecule/hydroxide ion in the enzyme's active site. acs.org Various human CA isoforms (hCA I, hCA II, etc.) are therapeutic targets for several diseases. mdpi.com
Despite the presence of a phenol (B47542) moiety, which suggests potential for CA inhibition, there are no available in vitro studies that specifically measure the inhibitory activity of this compound against any carbonic anhydrase isoforms. Research has been published on related structures, such as (E)-5-((Benzylimino)methyl)-2-methoxyphenol, which was shown to inhibit hCA I and hCA II, but direct data for this compound is absent. mdpi.comresearchgate.net
Enzyme Inhibition Data for this compound
| Enzyme | Target Organism/Isoform | Inhibition Data (IC₅₀/Kᵢ) | Mechanism of Action |
|---|---|---|---|
| Urease | Canavalia ensiformis (Jack Bean) | Data not available | Data not available |
| Carbonic Anhydrase | Human Isoform I (hCA I) | Data not available | Data not available |
Cytotoxicity and Anticancer Potency (In Vitro Cell Line Studies)
The evaluation of a compound's cytotoxicity against various cancer cell lines is a fundamental step in anticancer drug discovery. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a biological process, such as cell proliferation, by 50%. researchgate.net Phenolic compounds and Schiff bases are frequently explored for their potential cytotoxic activities. nih.gov
A comprehensive search of the scientific literature did not yield any studies that have evaluated the in vitro cytotoxicity of this compound against specific human cancer cell lines. Consequently, IC₅₀ values for this compound are not available.
In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|
Apoptosis Induction Mechanisms
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its induction in cancer cells is a primary goal of chemotherapy. cellsignal.com Key mechanisms include the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, both of which converge on the activation of executioner caspases (e.g., caspase-3). cellsignal.comnih.govnih.gov
There are currently no published in vitro studies investigating whether this compound can induce apoptosis in cancer cells. Research into its effects on apoptotic pathways, such as the activation of caspases, regulation of the Bcl-2 protein family, or changes in mitochondrial membrane potential, has not been reported.
Cell Cycle Arrest Mechanisms
The cell cycle is a series of events leading to cell division and replication. Inducing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M) is a well-established mechanism for anticancer agents to inhibit tumor proliferation. embopress.orgnih.gov This arrest prevents damaged cells from dividing and can ultimately lead to apoptosis. mdpi.com
The scientific literature lacks any studies focused on the effects of this compound on the cell cycle of cancer cells. Therefore, there is no information on whether this compound can induce arrest at any phase of the cell cycle or on its potential molecular targets within the cell cycle machinery, such as cyclins or cyclin-dependent kinases (CDKs).
Spectroscopic and Photophysical Properties
Absorption Spectroscopy
The absorption of ultraviolet and visible light by a molecule provides insights into its electronic structure and the energy required to promote electrons to higher energy levels.
UV-Vis Absorption Maxima and Molar Extinction Coefficients
Detailed experimental data for the UV-Vis absorption maxima (λmax) and molar extinction coefficients (ε) of 4-[(Benzylimino)methyl]phenol in various solvents are not extensively documented in the reviewed literature. However, theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have been performed for a closely related compound, which can offer an approximation of its electronic transitions. For instance, a study on a similar Schiff base, 4-(E)-[2-(benzylamino)phenylimino)methyl-2]ethoxy phenol (B47542), showed calculated absorption maxima in the gas phase, ethanol (B145695), and DMSO, highlighting the influence of the environment on the electronic transitions. semanticscholar.orgtandfonline.com For other Schiff bases, UV-Vis spectroscopy has been used to monitor chemical reactions and stability.
Table 1: Interactive Data Table of UV-Vis Absorption Properties (Illustrative for a Related Compound)
| Solvent | Calculated λmax (nm) |
| Gas Phase | 347 |
| Ethanol | 350 |
| DMSO | 352 |
Note: Data presented is for the related compound 4-(E)-[2-(benzylamino)phenylimino)methyl-2]ethoxy phenol and is for illustrative purposes only. semanticscholar.org
Solvatochromism Studies
Emission Spectroscopy
Emission spectroscopy, particularly fluorescence, provides information about the de-excitation pathways of a molecule from an excited electronic state.
Fluorescence Quantum Yields and Lifetimes
The fluorescence quantum yield (ΦF) and lifetime (τF) are critical parameters that quantify the efficiency and dynamics of the fluorescence process. There is a lack of specific experimental data for the fluorescence quantum yield and lifetime of this compound in the available literature. For comparison, other fluorescent compounds, such as BODIPY dyes, are known for their high quantum yields. The brightness of a fluorophore is a product of its molar absorptivity and fluorescence quantum yield. nih.gov
Chemosensing Applications Based on Luminescence Quenching/Enhancement
Schiff bases are often investigated for their potential as chemosensors due to their ability to coordinate with metal ions, leading to changes in their photophysical properties. researchgate.net This can manifest as either quenching (decrease) or enhancement (increase) of their fluorescence intensity upon binding with a specific analyte. While there are no specific reports on the use of this compound as a chemosensor, the general principle is that the interaction with metal ions can alter the electronic properties of the Schiff base, thereby affecting its luminescence.
Photochromism and Thermochromism Studies
Photochromism and thermochromism involve the reversible change of a single chemical species between two states having different absorption spectra, induced by electromagnetic radiation and heat, respectively. These phenomena are well-documented for certain Schiff bases, particularly those derived from salicylaldehyde (B1680747). iucr.org The underlying mechanism often involves a keto-enol tautomerism, where a proton is transferred from the hydroxyl group to the imine nitrogen. iucr.org
For some Schiff bases, different polymorphs can exhibit distinct thermochromic behavior, with color changes observed upon cooling. nih.gov While these properties are characteristic of many salicylidene-aniline type Schiff bases, specific studies confirming or detailing photochromic or thermochromic behavior in this compound are not present in the surveyed literature.
Lack of Research Data on the Non-linear Optical Properties of this compound
Despite the growing interest in Schiff base compounds for applications in non-linear optics (NLO), a comprehensive review of scientific literature reveals a significant gap in the characterization of this compound. At present, there is no published experimental or theoretical data specifically detailing the non-linear optical properties of this compound.
Schiff bases, a class of organic compounds containing a carbon-nitrogen double bond, are widely investigated for their potential in NLO applications. Their molecular structure, often featuring a donor-π-acceptor (D-π-A) framework, can lead to large molecular hyperpolarizabilities, a key requirement for second-order and third-order non-linear optical effects. These effects are the basis for technologies such as frequency doubling (second-harmonic generation) and all-optical switching.
Research into other Schiff base derivatives has shown promising NLO characteristics. For instance, studies on various substituted Schiff bases have reported significant second-order (β) and third-order (γ) hyperpolarizabilities. ru.ac.zarsc.org The NLO response in these molecules is typically influenced by the nature of the electron-donating and electron-accepting groups, as well as the length and nature of the conjugated π-system that connects them. lookchem.com
However, specific investigations into the NLO properties of this compound are conspicuously absent from the current body of scientific work. While the compound's synthesis and basic characterization are known, its potential for applications in photonics and optoelectronics remains unexplored. The presence of the hydroxyl group (-OH) as a potential electron donor and the imine group (-CH=N-) within the conjugated system suggests that this compound could exhibit interesting NLO behavior.
Future research efforts would be necessary to determine the NLO coefficients of this compound. Such studies would likely involve experimental techniques like the Kurtz-Perry powder method for second-harmonic generation analysis or Z-scan measurements to determine the third-order non-linear refractive index and absorption coefficient. Additionally, computational studies employing Density Functional Theory (DFT) could provide theoretical insights into the molecule's hyperpolarizability and its structure-property relationships.
Until such research is conducted and published, the non-linear optical properties of this compound remain uncharacterized.
Computational Chemistry and Theoretical Studies
Electronic Structure Calculations (DFT)
DFT has become a standard tool for investigating the electronic structure of molecules. acs.org The calculations for the analog 4-(E)-[2-(benzylamino)phenylimino)methyl-2]ethoxy phenol (B47542) were performed using the B3LYP functional combined with the 6-311++G(d,p) basis set, a widely used and reliable level of theory for organic molecules. tandfonline.comresearchgate.net
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For the studied analog, the optimized geometry reveals a non-planar structure. semanticscholar.org The dihedral angles between the phenyl rings indicate a twisted conformation, which is a common feature in such multi-ring systems. semanticscholar.org A potential energy surface scan is typically performed to explore different conformations by rotating specific bonds, ensuring the identified structure is the global minimum on the potential energy surface. researchgate.net
The optimized geometric parameters, such as bond lengths and angles, provide a detailed picture of the molecular structure. For instance, the C=N imine bond length is a key parameter in Schiff bases. In the studied analog, the calculated bond lengths and angles are in good agreement with typical values for similar compounds, confirming the reliability of the computational model. semanticscholar.org
Table 1: Selected Optimized Geometrical Parameters for a 4-[(Benzylimino)methyl]phenol Analog Data adapted from studies on 4-(E)-[2-(benzylamino)phenylimino)methyl-2]ethoxy phenol. semanticscholar.org
| Parameter | Bond/Angle | Value |
| Bond Length | C-N (imine) | 1.283 Å |
| C-N (amine) | 1.406 Å | |
| O-H (phenol) | 0.967 Å | |
| Bond Angle | C-N=C | 121.21° |
| C-C-O (phenol) | 117.73° | |
| Dihedral Angle | C-C-N=C | 174.55° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. chemspider.com
Table 2: Calculated Frontier Molecular Orbital Energies for a this compound Analog Data adapted from studies on 4-(E)-[2-(benzylamino)phenylimino)methyl-2]ethoxy phenol. researchgate.net
| Parameter | Energy (eV) |
| EHOMO | -5.089 |
| ELUMO | -1.333 |
| Energy Gap (ΔE) | 3.756 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemspider.com The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive electrostatic potential (electron-poor, prone to nucleophilic attack).
In similar Schiff base compounds, the negative potential is typically concentrated around the electronegative nitrogen and oxygen atoms, making them likely sites for interaction with electrophiles. chemspider.comdergipark.org.tr Conversely, the hydrogen atoms of the phenolic hydroxyl group and the imine C-H group often exhibit positive potential, marking them as potential sites for nucleophilic attack. chemspider.com
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. researchgate.net It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The stabilization energy (E(2)) associated with these interactions is a measure of their significance.
Spectroscopic Property Simulations
Computational methods are widely used to simulate spectroscopic data, which can aid in the interpretation of experimental spectra. researchgate.net
Theoretical calculations of vibrational frequencies are instrumental in assigning the various vibrational modes observed in experimental Infrared (IR) and Raman spectra. DFT calculations can predict the frequencies and intensities of these modes. researchgate.net The calculated harmonic frequencies are often scaled by an empirical factor to better match the experimental anharmonic frequencies. researchgate.net
For the studied analog, the vibrational assignments were made based on the Total Energy Distribution (TED), which indicates the contribution of each internal coordinate to a particular normal mode. researchgate.net Key vibrational modes for Schiff bases include the C=N stretching of the imine group, the O-H stretching of the phenol, and various C-H and C-C stretching and bending modes of the aromatic rings.
Table 3: Selected Calculated Vibrational Frequencies for a this compound Analog Data adapted from studies on similar Schiff base compounds and general spectroscopic correlations. researchgate.net
| Vibrational Mode | Calculated Wavenumber (cm-1) |
| O-H stretch | ~3400 |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 2950-2850 |
| C=N stretch | ~1620 |
| C=C stretch (aromatic) | 1600-1450 |
| C-N stretch | ~1180 |
| O-H bend | ~1350 |
| C-O stretch | ~1250 |
NMR Chemical Shift Predictions
The prediction of ¹H and ¹³C NMR chemical shifts through computational methods, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, is a powerful tool for structural elucidation. For this compound, such a study would involve optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), would provide predicted chemical shifts.
A hypothetical data table for predicted NMR chemical shifts would be structured as follows, though it must be emphasized that the values are for illustrative purposes as no specific data has been found in the literature.
Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound (Note: These values are illustrative and not based on actual published research.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenolic -OH | ~9-11 | - |
| Imine -CH=N- | ~8.0-8.5 | ~160-165 |
| Benzyl (B1604629) -CH₂- | ~4.5-5.0 | ~60-65 |
| Aromatic CHs | ~6.8-7.8 | ~115-150 |
UV-Vis Absorption Spectra Simulation
The simulation of UV-Vis absorption spectra is commonly performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities observed in an experimental spectrum. For this compound, TD-DFT calculations would likely predict transitions associated with the π → π* and n → π* electronic excitations within the conjugated system formed by the phenolic ring, the imine bond, and the benzyl group. The solvent environment can also be modeled to predict solvatochromic shifts.
Without specific research, a representative data table for simulated UV-Vis absorption would appear as follows:
Table 2: Hypothetical Simulated UV-Vis Absorption Data for this compound (Note: These values are for illustrative purposes and not based on actual published research.)
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|
| ~320-350 | > 0.5 | HOMO → LUMO (π → π*) |
| ~270-290 | > 0.3 | HOMO-1 → LUMO (π → π*) |
Molecular Docking and Dynamics Simulations (Excluding Clinical)
Molecular docking and dynamics simulations are instrumental in understanding the potential interactions of a ligand with a biological target at a molecular level. These studies could provide insights into the binding affinity and mode of interaction of this compound with various proteins and enzymes.
Ligand-Protein Interaction Modeling for Biological Activity Elucidation
Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a target protein. The simulation would then predict the most favorable binding pose and estimate the binding energy. Key interactions, such as hydrogen bonds (e.g., involving the phenolic hydroxyl group), hydrophobic interactions (from the aromatic rings), and π-π stacking, would be identified.
Ligand-Enzyme Interaction Modeling
Following molecular docking, molecular dynamics (MD) simulations could be employed to study the dynamic behavior of the ligand-enzyme complex over time. MD simulations provide a more realistic model of the physiological environment and can assess the stability of the predicted binding pose and the flexibility of the protein upon ligand binding. Analysis of the MD trajectory would reveal persistent interactions and conformational changes that are crucial for understanding the mechanism of potential enzyme inhibition.
In the absence of specific studies on this compound, it is not possible to provide data on its interaction with any particular protein or enzyme.
Applications in Materials Science and Supramolecular Chemistry
Chemo- and Biosensors
Schiff bases are a well-established class of compounds in the design of chemo- and biosensors due to their straightforward synthesis and inherent coordination sites. The sensing mechanism typically relies on the interaction of the analyte with the electron-rich imine nitrogen and the acidic phenolic oxygen, which can lead to detectable changes in the molecule's photophysical properties, such as color or fluorescence. rsc.orgresearchgate.net
Detection of Metal Ions
The lone pair of electrons on the imine nitrogen and the oxygen atom of the phenolic group in 4-[(Benzylimino)methyl]phenol make it a potential bidentate chelating ligand for various metal ions. mdpi.com The coordination of a metal ion to these sites restricts the C=N bond isomerization and can alter the electronic state of the molecule, resulting in a distinct optical response. This process is often observed as a change in the absorption (colorimetric sensing) or emission (fluorescent sensing) spectrum. nih.gov
Common mechanisms that underpin the sensing capabilities of phenolic Schiff bases include:
Chelation-Enhanced Fluorescence (CHEF): Upon binding a metal ion, the molecule's structure becomes more rigid, which can suppress non-radiative decay pathways and lead to a significant increase in fluorescence intensity (a "turn-on" response). rsc.org
Intramolecular Charge Transfer (ICT): The binding of a metal ion can modify the donor-acceptor character of the molecule, shifting the absorption or emission wavelengths. nih.gov
Photoinduced Electron Transfer (PET): In some designs, a fluorophore can be quenched by a nearby electron-donating group. Metal ion binding can inhibit this PET process, restoring fluorescence. rsc.org
While specific studies on this compound are not extensively documented, its structural motifs are common in sensors designed for a variety of metal ions. The specific selectivity and sensitivity would depend on factors such as the size and charge of the metal ion and the solvent system used.
Table 1: Potential Metal Ion Detection by Phenolic Schiff Base Scaffolds
| Metal Ion | Typical Sensing Mechanism | Potential Observable Change |
| Al³⁺ | Chelation-Enhanced Fluorescence (CHEF), Inhibition of ESIPT | Fluorescence turn-on |
| Fe³⁺ | Fluorescence quenching via charge transfer | Decrease in fluorescence, color change |
| Cu²⁺ | Fluorescence quenching via paramagnetic effect | Decrease in fluorescence, color change |
| Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence turn-on |
| Cr³⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence enhancement |
Detection of Anions
The phenolic -OH group is the primary active site for the detection of anions, particularly those that are basic enough to act as hydrogen bond acceptors. ustc.edu.cn Anions like fluoride (F⁻), acetate (AcO⁻), and dihydrogen phosphate (H₂PO₄⁻) can interact with the acidic proton of the phenol (B47542). ustc.edu.cn
This interaction can proceed through two main pathways:
Hydrogen Bonding: The formation of a hydrogen bond between the phenolic proton and the anion can cause a slight perturbation in the electronic environment, leading to a detectable spectral shift.
Deprotonation: A sufficiently basic anion, such as fluoride, can abstract the proton from the hydroxyl group, forming the phenoxide anion. This deprotonation event dramatically alters the electronic structure of the molecule by increasing the intramolecular charge transfer (ICT), resulting in a significant color change that is often visible to the naked eye. researchgate.net For this compound, this would likely manifest as a color change from colorless or pale yellow to a more intense yellow or orange.
Detection of Small Molecules
The detection of neutral small molecules by phenolic Schiff bases typically relies on weaker intermolecular forces. The phenolic -OH and imine -N- can act as hydrogen bond donors and acceptors, respectively, allowing for recognition of molecules with complementary functionalities, such as nitroaromatic compounds or various biological substrates. For instance, the quenching of fluorescence upon interaction with nitroaromatics is a common sensing mechanism. While specific applications for this compound in this area are not detailed in the literature, its functional groups provide the necessary components for such molecular recognition events.
Polymer Chemistry
The structure of this compound allows for its use in polymer science, either as a monomer to be incorporated into the main chain of a polymer or as an additive to modify the properties of a host polymer. rsc.orgnih.gov
Incorporation into Polymer Backbones
The compound can function as a monomer in polycondensation reactions. The phenolic hydroxyl group, for example, can react with other functional groups like acyl chlorides or isocyanates to form polyesters or polyurethanes, respectively.
More directly, phenolic Schiff bases can undergo oxidative polycondensation to form poly(Schiff base)s. elsevierpure.com In this process, the phenol rings are coupled, typically at the positions ortho to the hydroxyl group, to create a polymer backbone. The resulting poly(Schiff base)s are a class of conjugated polymers known for their high thermal stability, mechanical robustness, and potential for electronic and optoelectronic applications. researchgate.net The imine and benzyl (B1604629) groups would be pendant to the main polymer chain, influencing the polymer's solubility, processability, and final properties.
Use as Polymer Additives
The phenolic moiety in this compound makes it a candidate for use as a polymer additive, specifically as an antioxidant or thermal stabilizer. Phenolic compounds are well-known radical scavengers that can inhibit the thermo-oxidative degradation of polymers. mdpi.com
During polymer processing or exposure to heat and light, free radicals are generated, which can initiate chain reactions that break down the polymer matrix, leading to a loss of mechanical properties. The phenolic -OH group can donate its hydrogen atom to terminate these highly reactive radicals, forming a stable phenoxy radical that does not propagate the degradation process. The presence of the benzyl-imine substituent may influence its solubility and compatibility with different polymer matrices, such as polyolefins or polyesters.
Table 2: Summary of Potential Polymer Chemistry Applications
| Application | Role of Compound | Functional Groups Involved | Resulting Material/Effect |
| Polymer Backbone | Monomer | Phenolic -OH, Aromatic Ring | Poly(Schiff base)s, Polyesters |
| Polymer Additive | Antioxidant/Stabilizer | Phenolic -OH | Prevention of thermo-oxidative degradation |
Supramolecular Assemblies
The non-covalent interactions inherent to the structure of this compound make it an excellent candidate for the formation of ordered supramolecular assemblies. These assemblies are driven by specific and directional interactions, primarily hydrogen bonding.
The primary mechanism for the self-assembly of this compound is hydrogen bonding. The phenol group (-OH) can act as a hydrogen bond donor, while the imine nitrogen (-C=N-) can act as a hydrogen bond acceptor. This donor-acceptor pairing is a common motif in the crystal engineering of Schiff bases.
In many analogous phenol-imine compounds, a strong intramolecular O-H···N hydrogen bond is formed, which results in a nearly planar six-membered ring. This intramolecular interaction enhances the stability of the molecule. In addition to this, intermolecular hydrogen bonds can link individual molecules into larger aggregates. For instance, in the crystal structure of a related compound, (E)-4-methoxy-N-(4-hydroxybenzylidene)aniline, strong intermolecular O···H-C hydrogen bonds lead to the formation of one-dimensional chains. It is highly probable that this compound would exhibit similar behavior, forming chains or more complex networks through intermolecular O-H···N or O-H···O hydrogen bonds, depending on the crystalline packing.
The interplay between intramolecular and intermolecular hydrogen bonds dictates the final supramolecular architecture. The planarity of the molecule can also influence the packing and the resulting properties.
Table 1: Potential Hydrogen Bonding Interactions in this compound Assemblies
| Type of Hydrogen Bond | Donor | Acceptor | Resulting Structure |
| Intramolecular | Phenolic -OH | Imine -N | Stabilized molecular conformation |
| Intermolecular | Phenolic -OH | Imine -N (of another molecule) | 1D chains or 2D sheets |
| Intermolecular | Phenolic -OH | Phenolic -O (of another molecule) | Dimers, chains, or networks |
This table is predictive, based on the known behavior of similar phenol-imine compounds.
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. The versatile coordination chemistry of Schiff bases makes them excellent candidates for use as organic linkers in the synthesis of MOFs. The phenol and imine groups of this compound can both coordinate to metal centers.
The phenolic oxygen, upon deprotonation, can form a strong bond with a metal ion, while the imine nitrogen can also act as a coordination site. This potential bidentate (O, N) chelation can lead to the formation of stable metal-ligand complexes. When a metal ion with multiple coordination sites is used, these complexes can extend into one-, two-, or three-dimensional networks, forming a MOF.
The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with the organic linker. The choice of metal, solvent, and reaction conditions can influence the final topology and properties of the MOF. While specific MOFs constructed from this compound have not been extensively reported, numerous studies have demonstrated the use of similar Schiff base ligands in the formation of coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and catalysis.
Photonic and Optoelectronic Materials
Schiff bases containing extended π-conjugated systems often exhibit interesting optical and electronic properties, making them suitable for applications in photonic and optoelectronic devices. The structure of this compound, with its two aromatic rings connected by an imine bridge, provides a conjugated system that can be tuned to absorb and emit light.
Research on analogous Schiff bases derived from 4-hydroxybenzaldehyde (B117250) has shown their potential as organic semiconducting materials. For example, studies on thin films of Schiff bases with substituted anilines have demonstrated their utility in optoelectronics, with properties such as the energy gap and refractive index being of key interest.
Furthermore, some phenol-imine compounds exhibit photochromism or thermochromism, where their color changes in response to light or heat, respectively. This phenomenon is often attributed to a tautomeric equilibrium between the enol-imine and keto-amine forms of the molecule. The presence of the intramolecular O-H···N hydrogen bond is crucial for this process. It is plausible that this compound could exhibit similar chromic properties, which are desirable for applications in optical switching and data storage. The specific electronic properties would be influenced by the dihedral angle between the two phenyl rings, which affects the extent of π-conjugation.
Table 2: Potential Optoelectronic Properties of Materials Based on this compound
| Property | Potential Application | Underlying Mechanism |
| UV-Vis Absorption | Optical filters, photodetectors | π-π* electronic transitions in the conjugated system |
| Fluorescence | Organic light-emitting diodes (OLEDs), sensors | Radiative decay from excited electronic states |
| Nonlinear Optics | Optical switching, frequency conversion | Large molecular hyperpolarizability due to charge transfer |
| Photochromism/Thermochromism | Molecular switches, smart windows | Tautomerization between enol-imine and keto-amine forms |
This table outlines potential properties based on the characteristics of similar Schiff base compounds.
Future Research Directions and Translational Perspectives
Design and Synthesis of Novel Derivatives with Enhanced Properties
The foundational structure of 4-[(Benzylimino)methyl]phenol is ripe for derivatization to enhance or introduce specific functionalities, particularly for biological applications. Future research will likely focus on strategic modifications of the aromatic rings and the imine linker. The synthesis of such derivatives typically follows the established method of Schiff base formation: the condensation of a substituted p-hydroxybenzaldehyde with a substituted benzylamine (B48309), often under reflux in a solvent like ethanol (B145695). nih.gov
Key strategies for designing novel derivatives include:
Substitution on the Phenolic Ring: Introducing electron-donating or electron-withdrawing groups onto the phenol (B47542) ring can modulate the acidity of the hydroxyl group and the electron density of the aromatic system. This can influence the compound's antioxidant potential, coordination properties with metal ions, and biological activity.
Substitution on the Benzyl (B1604629) Ring: Modifying the benzylamine-derived ring can significantly impact the steric and electronic properties of the molecule. For instance, adding functional groups can create new binding sites or enhance lipophilicity, which is crucial for designing compounds with targeted biological activity. nih.govresearchgate.net
Variation of the Amine Component: Replacing benzylamine with other primary amines (aliphatic or aromatic) can generate a wide array of analogues with diverse properties.
Research into derivatives of similar phenolic structures has demonstrated the viability of this approach for creating compounds with potent and selective biological activities. doi.orgmdpi.com
Table 1: Examples of Substituted Phenolic Schiff Base Derivatives and Their Enhanced Properties
| Derivative Class | Substituent Example(s) | Starting Materials | Reported Enhanced Property/Activity | Reference(s) |
| Halogenated Phenols | 4-Bromo | 5-Bromosalicylaldehyde and aniline (B41778) | Thermochromism (color change with temperature) | nih.gov |
| Aminophenol Derivatives | 4-(dimethylamino)benzylidene | 4-Aminophenol (B1666318) and 4-(dimethylamino)benzaldehyde | Antibacterial activity against S. aureus and M. luteus | mdpi.com |
| Phenoxyphenol Derivatives | 4-Benzoylaminophenoxy | 4-Fluoronitrobenzene and hydroquinone (B1673460) (multi-step) | Androgen receptor antagonism | nih.gov |
| Diethylaminomethyl Phenols | 4-[(diethylamino)methyl]-phenoxy | p-Hydroxybenzaldehyde (multi-step) | Selective butyrylcholinesterase inhibition | doi.org |
This table presents data for structurally related phenolic Schiff bases to illustrate the potential for designing derivatives of this compound.
Exploration of New Catalytic Transformations
The nitrogen and oxygen atoms in this compound make it an excellent bidentate ligand for coordinating with various transition metal ions. These resulting metal complexes are promising candidates for catalysis, opening avenues for new synthetic transformations.
Future research should focus on:
Synthesis of Novel Metal Complexes: Systematically complexing this compound and its derivatives with a range of transition metals (e.g., Palladium, Nickel, Copper, Cobalt) to explore new coordination geometries and electronic structures.
Homogeneous Catalysis: Metal complexes of phenolic Schiff bases have shown significant catalytic activity in various organic reactions. For example, Palladium(II) and Nickel(II) complexes are effective in promoting carbon-carbon bond-forming reactions like the Heck and Suzuki reactions. arabjchem.org These are fundamental transformations in synthetic chemistry, and developing more efficient and stable catalysts based on the this compound scaffold is a promising research direction.
Oxidation Catalysis: Copper complexes of similar ligands have been investigated for the catalytic oxidation of phenols, a critical process for environmental remediation of industrial wastewater. orientjchem.org Developing catalysts that can operate under mild, environmentally friendly conditions (e.g., using hydrogen peroxide as an oxidant) is a key goal.
Table 2: Catalytic Applications of Metal Complexes with Phenolic Schiff Base Ligands
| Metal Ion | Ligand Type | Catalytic Reaction | Key Findings | Reference(s) |
| Ni(II), Pd(II) | N,O bidentate Schiff base | Carbon-carbon bond formation (Heck, Suzuki), Oxidation | The complexes show excellent catalytic activities, often at high temperatures. | arabjchem.org |
| Cu(II) | Ligand derived from 2-aminophenol (B121084) | Phenol Oxidation | The copper complex demonstrated superior catalytic efficiency in phenol oxidation compared to other metal complexes (Mn, Ni, Fe). | orientjchem.org |
| Co(II), Ni(II), Cu(II), Zn(II) | Ligand from 2-aminophenol and syringaldehyde | Enzyme Inhibition | The metal complexes showed varying levels of inhibition against the esterase enzyme. |
Advanced Material Development Based on this compound Architectures
The structure of this compound allows it to serve as a monomer or building block for the synthesis of advanced materials like polymers and coordination networks.
Conducting Polymers: Phenolic compounds can undergo oxidative polycondensation to form oligomers and polymers. Research on analogues like 4-[(2-methoxyphenylimino)methyl]phenol has shown that such reactions can produce materials with interesting thermal stability and electrical conductivity upon doping. researchgate.net Future work could explore the polymerization of this compound to create novel electroactive materials for applications in sensors or organic electronics.
Coordination Polymers and MOFs: The ability of this compound to act as a linker between metal centers can be exploited to construct coordination polymers, including Metal-Organic Frameworks (MOFs). researchgate.netmdpi.com These materials are known for their high porosity and tunable properties, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. ewadirect.com Designing linkers from derivatives of this compound could allow for the creation of MOFs with specific pore sizes and chemical functionalities.
Table 3: Materials Derived from Phenolic Schiff Base Architectures
| Material Type | Monomer/Ligand Example | Synthesis Method | Key Properties | Reference(s) |
| Oligomer | 4-[(2-methoxyphenylimino)methyl]phenol | Oxidative Polycondensation | Thermally stable, electrically conductive after iodine doping. | researchgate.net |
| Polymerized Phenols | 4-Methylphenol | Enzyme-catalyzed polymerization | Potent antioxidant properties and increased stability. | researchgate.net |
| Coordination Compounds | Diorganotin(IV) with ligands from ortho-aminophenols | Self-assembly / In-situ condensation | Enhanced photophysical properties (increased excited-state decay times). | researchgate.net |
Integration with Emerging Technologies (e.g., Nanotechnology, AI in Chemistry)
The intersection of chemistry with nanotechnology and artificial intelligence (AI) presents transformative opportunities for advancing the study and application of this compound.
Nanotechnology: The phenolic moiety is known to act as a reducing and capping agent in the green synthesis of metallic nanoparticles. researchgate.net Future studies could investigate the use of this compound for creating functionalized nanoparticles with tailored sizes and properties. Furthermore, incorporating this Schiff base into nanomaterials, such as graphene oxide, could lead to hybrid materials with enhanced adsorption capacities for environmental remediation, for instance, in the removal of pollutants like phenol from water. researchgate.net
Artificial Intelligence (AI) in Chemistry: AI and machine learning (ML) can dramatically accelerate the development of new derivatives and materials. By training algorithms on existing chemical data, AI models can predict the properties of virtual compounds before they are synthesized. nih.gov
Property Prediction: ML models can be developed to predict the physicochemical, biological, and toxicological properties of novel this compound derivatives. chemrxiv.orguncst.go.ugiapchem.org This in-silico screening allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.
Reaction Optimization: AI can also be used to predict optimal reaction conditions for the synthesis and polymerization of these compounds, leading to higher yields and purity.
Challenges and Opportunities in Scale-Up and Industrial Applications
Translating the potential of this compound and its derivatives from the laboratory to industrial applications requires overcoming several challenges while capitalizing on significant opportunities.
Challenges:
Process Optimization and Cost: Developing a cost-effective and scalable synthesis process is paramount. This includes minimizing the use of expensive reagents and hazardous solvents, optimizing reaction times, and developing efficient purification methods.
Chemical Stability: The imine (C=N) bond in Schiff bases can be susceptible to hydrolysis, particularly in acidic or basic aqueous environments. Ensuring long-term stability of the final products under operational conditions is a critical challenge.
Regulatory Approval: For applications in areas like pharmaceuticals or food additives, extensive testing and regulatory approval would be necessary, which is a lengthy and costly process.
Bioavailability and Formulation: For phenolic compounds intended for biological applications, issues like poor water solubility and low bioavailability must be addressed through advanced formulation strategies.
Opportunities:
Corrosion Inhibition: Schiff bases are well-known for their ability to act as corrosion inhibitors for metals in acidic environments, a significant industrial need. nih.gov
Antioxidant Applications: The phenolic group imparts antioxidant properties. researchgate.net Derivatives could find use as stabilizers in polymers, cosmetics, or as food preservatives.
Catalysis: As discussed, metal complexes of this compound could serve as highly efficient industrial catalysts for producing fine chemicals.
Dyes and Pigments: The conjugated system in Schiff bases often results in colored compounds, suggesting potential applications as dyes or pigments in the textile and polymer industries.
Table 4: Summary of Challenges and Opportunities in Industrial Application
| Aspect | Details |
| Challenges | Synthesis Scale-Up: Transitioning from lab-scale batch synthesis to continuous, large-scale production. |
| Stability: Preventing hydrolysis of the imine bond during storage and application. | |
| Purification: High-purity requirements for applications like pharmaceuticals can make downstream processing complex and costly. | |
| Sustainability: Use of green solvents and energy-efficient processes is increasingly important. | |
| Opportunities | Material Science: Use as corrosion inhibitors, polymer additives, and functional dyes. |
| Catalysis: Development of robust, recyclable catalysts for green chemistry applications. | |
| Environmental: Application in sensors for metal ions or in materials for pollutant adsorption. | |
| Biomedical Field: Potential as a scaffold for developing new therapeutic agents, leveraging its biological activities. |
Q & A
Basic Research Questions
Q. What methodologies are effective for synthesizing 4-[(Benzylimino)methyl]phenol with high purity and yield?
- Answer : A common approach involves Schiff base formation via condensation of benzylamine derivatives with 4-hydroxybenzaldehyde under reflux in anhydrous ethanol or methanol. Catalytic acids (e.g., acetic acid) enhance imine bond formation . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Yield optimization requires strict control of stoichiometry, temperature (~60–80°C), and reaction time (6–12 hours) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Answer : Use a combination of spectroscopic techniques:
- FT-IR : Confirm N-H stretching (~3200 cm⁻¹) and C=N imine stretch (~1640 cm⁻¹) .
- NMR : NMR should show phenolic -OH (~9–10 ppm), aromatic protons (6.5–8.0 ppm), and imine proton (~8.2 ppm). NMR peaks for C=N (~160 ppm) and phenolic carbons (~115–150 ppm) .
- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What solvents and storage conditions are optimal for preserving this compound stability?
- Answer : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the imine bond. Polar aprotic solvents (DMF, DMSO) enhance solubility, while ethanol or acetonitrile are preferred for short-term use. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. Molecular docking studies (AutoDock Vina) may predict interactions with biological targets, such as enzymes or receptors, by analyzing binding affinities and steric compatibility .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Answer : Discrepancies often arise from assay variability (e.g., cell line differences, solvent effects). Standardize protocols:
- Use identical cell lines (e.g., HeLa vs. MCF-7) and controls.
- Validate purity via HPLC (>95%) to exclude byproduct interference .
- Compare IC₅₀ values across multiple replicates and statistical models (e.g., ANOVA with Tukey’s post hoc test) .
Q. What advanced spectroscopic techniques characterize the dynamic behavior of this compound in solution?
- Answer :
- Time-Resolved Fluorescence : Probe excited-state interactions and solvent relaxation effects.
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of aromatic/imine groups .
- X-ray Photoelectron Spectroscopy (XPS) : Analyze surface composition and oxidation states in solid-state studies .
Q. How does the electronic structure of this compound influence its coordination chemistry with transition metals?
- Answer : The imine nitrogen acts as a Lewis base, forming stable complexes with Cu(II), Zn(II), or Fe(III). UV-Vis titration (e.g., ligand-to-metal charge transfer bands at 400–500 nm) and cyclic voltammetry (redox peaks at –0.2 to +0.5 V vs. Ag/AgCl) quantify stability constants (log K) and electron-transfer kinetics .
Environmental and Stability Considerations
Q. What methodologies assess the environmental persistence of this compound in aqueous systems?
- Answer : Conduct OECD 301 biodegradability tests:
- Measure chemical oxygen demand (COD) over 28 days in activated sludge.
- Use LC-MS/MS to track degradation intermediates (e.g., hydrolyzed benzylamine or phenolic fragments) .
- Ecotoxicity assays (Daphnia magna LC₅₀) evaluate acute aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
